2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic scaffold. The structure features two 4-chlorophenyl groups: one attached via an amino (-NH-) linker at position 2 and another via an iminomethyl (-N=CH-) group at position 3 (Figure 1).
Properties
Molecular Formula |
C21H14Cl2N4O |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H14Cl2N4O/c22-14-4-8-16(9-5-14)24-13-18-20(25-17-10-6-15(23)7-11-17)26-19-3-1-2-12-27(19)21(18)28/h1-13,25H |
InChI Key |
JGGZKSRJSHJOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route to obtain 2-aminobiphenyl derivatives involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyrido[1,2-a]pyrimidine-6-carboxylate with formamide, followed by hydrolysis .
Reaction Conditions::Reaction with Formamide:
Industrial Production Methods:: Industrial-scale production methods for this compound may involve variations of the synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Hydrolysis Reactions
The iminomethyl group (C=N) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s electronic properties.
| Conditions | Products | Key Observations |
|---|---|---|
| HCl (aq.), reflux | 3-(4-chlorobenzoyl)-2-(4-chlorophenylamino)pyrido[1,2-a]pyrimidin-4-one | Conversion of the imine to a ketone enhances electrophilicity at the C-3 position. |
| NaOH (aq.), 80°C | Partial cleavage of the pyrimidinone ring | Side reactions may occur due to the base-sensitive pyrimidinone core. |
The hydrolysis mechanism involves protonation of the imine nitrogen, followed by nucleophilic water attack to form a tetrahedral intermediate, which collapses to yield the ketone.
Nucleophilic Substitution Reactions
The electron-withdrawing chlorine atoms on the phenyl rings activate positions for nucleophilic substitution.
The 4-chlorophenyl groups direct nucleophilic attack to the ortho/para positions, though steric hindrance from the pyrido-pyrimidine core often limits substitution to specific sites.
Oxidation and Reduction Reactions
Redox reactions target the imine and aromatic amine groups.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, H₂SO₄, 50°C | Nitroso derivative (C=NO) at the imine position | Limited by overoxidation risks. |
| Reduction | LiAlH₄, THF, reflux | Amine derivative (C-NH₂) | Full reduction restores aromaticity. |
The imine group is selectively reduced to an amine without affecting the pyrimidinone ring, while oxidation forms reactive intermediates for further functionalization.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.
Cyclization exploits the nucleophilic amino group and electrophilic carbonyl sites, enabling access to polycyclic architectures .
Multi-Component Reactions
The compound serves as a scaffold in one-pot syntheses.
| Components | Catalyst | Products | Yield |
|---|---|---|---|
| Aldehyde, ammonium acetate | Piperidine, EtOH | Schiff base derivatives at the amino group | 60–70% |
| Isocyanates, CuI | DCM, rt | Urea-linked conjugates | 55% |
These reactions leverage the amino group’s nucleophilicity and the imine’s electrophilicity for combinatorial chemistry applications.
Mechanistic Insights
-
Hydrogen Bonding : The amino and imine groups participate in intramolecular H-bonding, stabilizing transition states during substitution.
-
Aromatic Interactions : Electron-withdrawing Cl substituents enhance electrophilicity, directing nucleophilic attack to meta positions on the phenyl rings.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the Schiff base derivatives of chlorophenyl compounds have been shown to possess notable antibacterial and antifungal activity, suggesting that 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one may also demonstrate similar effects . -
Anticancer Potential :
Research has highlighted the anticancer properties of various pyrimidine derivatives. Compounds similar to 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have been evaluated for their cytotoxic effects against different cancer cell lines, including breast cancer and colon cancer cells. The presence of the chlorophenyl moiety is believed to enhance their cytotoxicity due to its electron-withdrawing effects, which can increase the reactivity of the compound toward biological targets . -
Enzyme Inhibition :
The structural features of this compound suggest potential inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit enzymes like dihydrofolate reductase, which is critical in cancer therapy .
Case Study 1: Antimicrobial Studies
A study conducted on Schiff base ligands derived from 4-chlorophenyl compounds demonstrated significant antimicrobial activity against various bacterial strains. The synthesized ligands showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as therapeutic agents in treating infections .
Case Study 2: Anticancer Activity
In a recent investigation, a series of pyrimidine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a similar structure to 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibited IC50 values lower than those of conventional chemotherapeutics like 5-fluorouracil, suggesting a promising avenue for further research in cancer treatment .
Mechanism of Action
The specific mechanism of action for this compound depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The dual 4-Cl-phenyl groups in the target compound likely reduce solubility in polar solvents compared to methylbenzyl () or furyl () analogues.
- Steric effects : Bulky substituents (e.g., 4-methylbenzyl in ) may hinder rotational freedom, impacting binding affinity in biological systems.
Physicochemical Properties
Data from analogous pyridine/pyrimidine derivatives ():
Trends :
- Chlorophenyl derivatives exhibit higher melting points (268–287°C) than methoxyphenyl analogues (245–260°C), attributed to stronger intermolecular interactions (e.g., halogen bonding) .
- Yields for chlorinated compounds (67–81%) are comparable to non-halogenated analogues, suggesting minimal synthetic hindrance from Cl substituents.
Biological Activity
The compound 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrido[1,2-a]pyrimidin-4-one core, which is known for various biological activities, including antimicrobial and anticancer properties. This article discusses the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H16Cl2N4O, and it has a molecular weight of 423.29 g/mol. The presence of two chlorophenyl groups contributes to its unique chemical properties. The compound's synthesis involves several steps that can be optimized for yield and purity, often utilizing techniques such as recrystallization or chromatography .
Research indicates that the biological activity of 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes, which may explain its potential therapeutic applications.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays. The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using HeLa cells showed that treatment with this compound resulted in:
- Increased apoptosis : Flow cytometric analysis revealed a rise in early apoptotic cells upon exposure to varying concentrations of the compound.
- Caspase activation : The compound induced caspase activity in a dose-dependent manner, indicating its role in apoptosis through caspase pathways.
- Cell cycle arrest : Treatment led to an increase in the sub-G1 phase population, suggesting DNA fragmentation and apoptosis induction as key mechanisms .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl groups or the imino functionality can significantly affect its potency and selectivity against various biological targets. For instance, derivatives with different substitutions have been synthesized and tested for their inhibitory effects on cyclooxygenase (COX) enzymes, revealing promising anti-inflammatory activities alongside anticancer effects .
Case Studies
Several case studies have highlighted the potential applications of 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:
- Antitumor Activity : A study reported that compounds structurally related to this pyrido[1,2-a]pyrimidin derivative showed significant antitumor activity against multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The structure was further modified to enhance efficacy and reduce toxicity .
- Apoptosis Induction : Research indicated that treatment with this compound at concentrations ranging from 5 to 10 µM resulted in substantial increases in apoptotic cell populations after 24 hours, emphasizing its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the recommended methods for synthesizing this compound with optimal yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:
- Condensation reactions : Reacting 4-chloroaniline derivatives with pyrimidinone precursors in dichloromethane or DMF at 60–80°C, using bases like NaOH for deprotonation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or acetonitrile to achieve >95% purity. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to aldehyde) and catalyst (e.g., p-toluenesulfonic acid) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–N bond: ~1.34 Å, pyrimidinone ring planarity) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 160–165 ppm for carbonyl groups) .
- High-resolution mass spectrometry (HRMS) : Match observed [M+H]⁺ peaks to theoretical values (e.g., C₂₁H₁₅Cl₂N₅O: calc. 432.0722) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes and storage guidelines:
- PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Emergency response : For spills, neutralize with activated carbon and dispose via hazardous waste protocols (P501) .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Address variability through:
- Standardized assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Meta-analysis : Pool data from ≥3 independent studies, applying statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Replicate key experiments : Validate dose-response curves (IC₅₀) under identical conditions (pH 7.4, 37°C) .
Q. How can computational modeling predict reactivity or target interactions?
- Methodological Answer : Use molecular docking and dynamics:
- Docking (AutoDock Vina) : Input SMILES/InChI (e.g., Canonical SMILES: C1=CN=C2C(=O)N=C(N=C2N1)C(...)) to predict binding affinities to kinases or GPCRs .
- MD simulations (GROMACS) : Simulate ligand-protein stability in aqueous solution (TIP3P water model, 100 ns trajectories) to assess conformational changes .
- QSAR models : Corporate substituent effects (e.g., Cl vs. CF₃ groups) to predict logP and bioavailability .
Q. What experimental designs assess stability under varying pH and temperature?
- Methodological Answer : Adopt a split-plot design :
Q. How do structural modifications (e.g., chloro-substituents) influence physicochemical properties?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability (t₁/₂ increased by 2.3× in microsomal assays) .
- LogP measurements : Compare chloro-substituted analogs (logP = 3.2) vs. methoxy derivatives (logP = 2.6) using shake-flask methods .
- Solubility : Test in PBS (pH 7.4) and DMSO; correlate with molecular polar surface area (PSA) calculations .
Q. What methodologies analyze environmental fate and degradation products?
- Methodological Answer : Follow environmental chemistry protocols :
- Photodegradation : Expose to UV light (λ = 365 nm) in aqueous solution; quantify residues via LC-MS/MS.
- Soil adsorption studies : Use batch equilibrium method (OECD Guideline 106) with HPLC detection.
- Ecotoxicology : Test Daphnia magna mortality (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
